molecular formula C17H18N2O4S B2506811 2-(cyclopropylmethoxy)-N-(4-(methylsulfonyl)phenyl)isonicotinamide CAS No. 2034431-82-6

2-(cyclopropylmethoxy)-N-(4-(methylsulfonyl)phenyl)isonicotinamide

Cat. No. B2506811
CAS RN: 2034431-82-6
M. Wt: 346.4
InChI Key: KOTWZKFSBPUWEH-UHFFFAOYSA-N
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Description

The compound 2-(cyclopropylmethoxy)-N-(4-(methylsulfonyl)phenyl)isonicotinamide is a chemical entity that appears to be related to a class of compounds that exhibit biological activity, such as the inhibition of cyclooxygenase enzymes. This is suggested by the structural similarity to compounds described in the provided papers, which include various sulfonyl-containing heterocycles and their potential in medicinal chemistry.

Synthesis Analysis

The synthesis of compounds related to this compound may involve multi-step reactions, including the formation of intermediates such as methylN-(benzylsulfonyl)oxamate, as described in the synthesis of 4-hydroxy-5-phenyl-3(2H)-isothiazolone 1,1-dioxide . Additionally, the use of methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate in atom-transfer radical cyclizations indicates the potential for creating complex structures with sulfonyl groups, which could be relevant to the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of this compound likely includes a pyridine ring, as suggested by the name "isonicotinamide," and a sulfonyl group attached to a phenyl ring, similar to the structures found in the series of 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines . The presence of a cyclopropylmethoxy group may introduce steric hindrance and influence the compound's reactivity and binding properties.

Chemical Reactions Analysis

The compound may undergo various chemical reactions, including Pummerer rearrangement, as seen with cyclopropyl(methoxy)phenylsulfonium salts . This type of rearrangement involves sulfur-stabilized carbocations, which could be relevant to the reactivity of the sulfonyl group in the target compound. Additionally, the presence of a methoxy group on a cyclopropane ring could be reactive under certain conditions, potentially leading to ring-opening or substitution reactions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not provided, related compounds with sulfonyl and pyridine moieties typically exhibit certain solubility characteristics, stability profiles, and reactivity patterns. For instance, the solubility in polar solvents like dimethylformamide (DMF) could be inferred from the synthesis of a stable complex of a heterocycle with DMF . The presence of a cyclopropyl group may affect the compound's boiling point and density, while the sulfonyl group could influence its acidity and potential for hydrogen bonding.

Scientific Research Applications

Imaging Agent for Alzheimer's Disease

A study by Gao et al. (2017) focused on the synthesis of carbon-11-labeled isonicotinamides, including derivatives of 2-(cyclopropylmethoxy)-N-(4-(methylsulfonyl)phenyl)isonicotinamide, as potential PET agents for imaging GSK-3 enzyme in Alzheimer's disease. The compounds showed promise in providing insights into the progression of Alzheimer's disease through imaging, indicating a potential application in the diagnosis and monitoring of this condition Gao, Wang, & Zheng, 2017.

Phosphodiesterase 4 Inhibitor for Pulmonary Diseases

Villetti et al. (2015) investigated CHF6001, a novel phosphodiesterase 4 (PDE4) inhibitor containing the this compound structure, designed for inhaled administration in the treatment of pulmonary diseases. This compound demonstrated potent anti-inflammatory effects and a wide therapeutic window in relevant animal models, suggesting its potential for treating asthma and chronic obstructive pulmonary disease (COPD) Villetti et al., 2015.

Allosteric Modifiers of Hemoglobin

Randad et al. (1991) synthesized and tested various 2-(aryloxy)-2-methylpropionic acids, including derivatives related to this compound, for their ability to decrease the oxygen affinity of human hemoglobin A. The study aimed at exploring these compounds' potential applications in clinical or biological areas that require or would benefit from a reversal of depleted oxygen supply, such as ischemia, stroke, and tumor radiotherapy Randad, Mahran, Mehanna, & Abraham, 1991.

properties

IUPAC Name

2-(cyclopropylmethoxy)-N-(4-methylsulfonylphenyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-24(21,22)15-6-4-14(5-7-15)19-17(20)13-8-9-18-16(10-13)23-11-12-2-3-12/h4-10,12H,2-3,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTWZKFSBPUWEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)OCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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